OXA-06 Dihydrochloride
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Overview
Description
OXA-06 Dihydrochloride is an inhibitor of PANC-1 cell migration and MYPT1 phosphorylation.
Scientific Research Applications
Photoelectron Spectroscopy
OXA-06 Dihydrochloride has been used in the study of oxyallyl (OXA) radical anions, particularly in photoelectron spectroscopy. This research has involved the generation of the OXA radical anion and the observation of its low-lying electronic states. The study has provided insights into the vibrational modes and the electronic structure of OXA, enhancing our understanding of its chemical properties (Ichino et al., 2011).
Synthesis of Oxygen-Containing Heterocycles
This compound has found application in the oxa-Michael reaction, which is instrumental in synthesizing various oxygen-containing heterocycles like tetrahydropyrans and tetrahydrofurans. These heterocycles are key components in many biologically active substances, and the reaction is valuable for its enantio- and diastereoselective capabilities (Ahmad & Ullah, 2021).
Combustion Characteristics in Rocket Propellants
Research has explored the role of compounds like this compound in affecting the combustion characteristics of composite solid rocket propellants. This involves understanding the suppression mechanism in the combustion process, crucial for advancing rocket propulsion technology (Trache et al., 2015).
Photolysis in Aqueous Phase
Studies have investigated the role of this compound in the photolysis process, particularly in the aqueous phase, and its impact on the stable carbon isotopic ratio of oxalic acid. This research is significant for understanding photochemical aging and atmospheric processing of aerosols (Pavuluri & Kawamura, 2012).
Environmental Monitoring
This compound is used in studies focusing on the environmental monitoring of pesticide degradates, such as in water bodies. This research is vital for assessing the environmental impact and transport of agricultural chemicals (Kalkhoff et al., 2012).
Glucose Detection
Research has leveraged the photothermal effect of OxTMB, a derivative of this compound, for glucose detection. This application is significant in biomedical research, particularly in developing simple, sensitive methods for monitoring blood glucose levels (Yi et al., 2020).
Properties
CAS No. |
944955-32-2 |
---|---|
Molecular Formula |
C21H20Cl2FN3 |
Molecular Weight |
404.31 |
IUPAC Name |
2-Fluoro-N-[[4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]methyl]benzenemethanamine dihydrochloride |
InChI |
InChI=1S/C21H18FN3.2ClH/c22-20-4-2-1-3-17(20)14-23-13-15-5-7-16(8-6-15)18-9-11-24-21-19(18)10-12-25-21;;/h1-12,23H,13-14H2,(H,24,25);2*1H |
InChI Key |
ZRBCUSMZOWMVJS-UHFFFAOYSA-N |
SMILES |
FC1=CC=CC=C1CNCC2=CC=C(C3=C4C(NC=C4)=NC=C3)C=C2.[H]Cl.[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
OXA-06 Dihydrochloride; OXA 06 Dihydrochloride; OXA06 Dihydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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